CCDC919159
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Overview
Description
CCDC919159 is an indigoid anti-tuberculosis agent, as well as an antimicrobial.
Scientific Research Applications
Precision Medicine and Genomic Data
The National Cancer Institute Genomic Data Commons (GDC) demonstrates a significant application of data like CCDC919159 in precision medicine. GDC stores and shares genomic and clinical data from cancer patients, aiding in understanding malignant processes and the relationship between tumor genomic profiles and treatment response. This data democratization fosters precision medicine approaches in cancer diagnosis and treatment (Jensen, Ferretti, Grossman, & Staudt, 2017).
Crystallography and Drug Development
The Cambridge Structural Database (CSD), managed by the Cambridge Crystallographic Data Centre (CCDC), records data related to organic and metal-organic crystal structures. This database is crucial for research in structural chemistry, materials science, and life sciences, including drug discovery and development. It provides a historical archive of small-molecule crystallography, essential for understanding chemical structures and their applications (Groom & Allen, 2014).
Data-Driven Approaches in Cancer Research
The NCI GDC also exemplifies the use of this compound-like data in cancer research. It provides a repository of uniformly processed genomic data, supporting data sharing and collaborative analysis. This initiative helps in the advancement of precision medicine by allowing researchers to access and analyze large-scale genomic and clinical data (Zhang et al., 2019).
Informatics in Cancer Research
The GDC's role in developing biomedical data commons is another application area. It combines data storage with computing infrastructure and web services, thereby facilitating the development of new applications and systems in cancer research (Wilson et al., 2017).
High-Throughput Data Processing
CSD's contribution to high-throughput prediction of the 3-D structure of small molecules showcases another application. It supports research in chemoinformatics and drug discovery, enabling scientists to predict and understand molecular structures and their interactions (Groom, 2011).
Properties
CAS No. |
1293385-30-4 |
---|---|
Molecular Formula |
C15H8N2O3 |
Molecular Weight |
264.24 |
IUPAC Name |
(Z)-4-(3-oxoindolin-2-ylidene)benzo[c]isoxazol-5(4H)-one |
InChI |
InChI=1S/C15H8N2O3/c18-12-6-5-11-9(7-20-17-11)13(12)14-15(19)8-3-1-2-4-10(8)16-14/h1-7,16H/b14-13- |
InChI Key |
PXJISQQOLRNGGL-YPKPFQOOSA-N |
SMILES |
O=C(C1=C(N/2)C=CC=C1)C2=C3C(C=CC4=NOC=C4\3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CCDC-919159; CCDC 919159; CCDC919159 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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